ClopidogrelAmide-d4
Description
Theoretical Foundations of Stable Isotope Labeling in Chemical and Biological Investigations
Isotope labeling is a powerful technique employed across chemistry and biology to track the movement of an isotope through chemical reactions, metabolic pathways, or cellular processes by substituting a specific atom in a molecule with its isotopic form. This method enables scientists to investigate molecular transformations, elucidate intricate mechanisms, and quantify compounds with high precision. nih.govsynzeal.comlgcstandards.comscbt.comguidetopharmacology.org
Stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O), are favored for labeling due to their non-radioactive nature, which makes them safe and practical for long-term studies and applications in living systems, including humans. nih.govlgcstandards.com The fundamental principle relies on the fact that isotopes of the same element share nearly identical chemical and biological properties, differing primarily in atomic mass due to varying numbers of neutrons. lgcstandards.comguidetopharmacology.org This subtle mass difference, however, is detectable using advanced analytical techniques.
The primary detection methods for stable isotope-labeled compounds include Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govsynzeal.comlgcstandards.comscbt.com MS detects mass shifts caused by the heavier isotopes, allowing for precise quantification and identification, while NMR utilizes the distinct nuclear spin properties of certain isotopes to provide detailed structural and dynamic information. synzeal.comlgcstandards.com
A crucial concept in deuterium labeling is the Kinetic Isotope Effect (KIE). Deuterium, being heavier than protium (B1232500) (¹H), forms stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. This increased bond strength requires higher activation energy for cleavage, leading to slower reaction rates, particularly in enzymatic oxidation reactions mediated by cytochrome P450 enzymes. The KIE can be exploited to modify the metabolic fate of molecules.
Strategic Importance of Deuterated Compounds in Modern Research Methodologies
Deuteration, the process of replacing hydrogen atoms with deuterium atoms in a molecule, has emerged as a significant tool in pharmaceutical research and drug development. This seemingly minor structural modification can profoundly influence a drug's pharmacokinetic (PK) properties, efficacy, and safety profile.
The strategic advantages of deuterated compounds in drug development are multifaceted:
Improved Metabolic Stability: By substituting hydrogen with deuterium at metabolically labile positions, drugs can become more resistant to enzymatic breakdown, primarily by enzymes like CYP3A4. This often leads to an extended half-life, increased drug exposure, and potentially reduced dosing frequency, enhancing patient adherence and therapeutic outcomes.
Enhanced Selectivity: Deuteration can prevent the formation of non-selective metabolites, thereby maintaining or improving the drug's selectivity for its intended biological target.
Reduced Toxicity: By altering metabolic pathways, deuteration can decrease the formation of toxic or reactive metabolites, thus improving the drug's safety profile.
Increased Oral Bioavailability: In some instances, deuteration can enhance the oral absorption of drugs, leading to more efficient uptake into the bloodstream.
Stabilization of Chemically Unstable Stereoisomers: Deuterium incorporation can stabilize chiral centers prone to racemization or epimerization, which can be critical for maintaining drug efficacy and reducing side effects, especially when one enantiomer is significantly more active or less toxic than another.
Exploration of New Mechanisms: Deuteration may influence the interaction between a drug and its target, potentially revealing novel mechanisms of action.
Beyond therapeutic applications, deuterated compounds are indispensable in analytical chemistry, particularly as internal standards in mass spectrometry (MS) assays. As internal standards, they are chemically identical to the analyte of interest but possess a different mass, allowing researchers to distinguish them easily. This enables highly precise and accurate quantitative analysis by compensating for matrix effects, instrumental variability, and losses during sample preparation. Deuterated internal standards are crucial for method calibration, quantitative analysis, and validation in complex biological matrices.
The development of deuterated versions of existing drugs is often more cost-effective and faster than developing entirely new chemical entities, as they can leverage existing safety and efficacy data from their non-deuterated counterparts. This also offers pharmaceutical companies opportunities for extended patent life and intellectual property advantages.
Overview of Clopidogrel (B1663587) Amide-d4 within the Landscape of Advanced Chemical Research
Clopidogrel Amide-d4 is a specific deuterated chemical compound with the molecular formula C₁₅H₁₁D₄ClN₂OS and a molecular weight of approximately 310.84. Its CAS number is 1219423-91-2. This compound is an isotopically labeled intermediate in the synthesis of Clopidogrel and its metabolites. Clopidogrel itself is a thienopyridine derivative and a prodrug, which undergoes hepatic metabolism to yield an active thiol-metabolite responsible for its antiplatelet effects, as well as an inactive carboxylic acid metabolite.
Within advanced chemical research, Clopidogrel Amide-d4 primarily serves as a critical internal standard for the accurate and precise quantification of Clopidogrel and its related metabolites in biological samples, particularly in pharmacokinetic studies. Its use is prevalent in ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods, which are widely employed for their sensitivity and selectivity in complex matrices like human plasma.
Detailed Research Findings: Analytical Performance of Clopidogrel Amide-d4 as an Internal Standard
Several research studies have highlighted the robust performance of Clopidogrel Amide-d4 when utilized as an internal standard in quantitative bioanalytical assays. These methods are essential for understanding the pharmacokinetics of Clopidogrel and its metabolites in various research contexts.
For instance, a sensitive UPLC-MS/MS method developed for the quantification of clopidogrel active metabolite in human plasma used Clopidogrel-d4 as an internal standard. This method demonstrated linearity over a concentration range of 1-150 ng/mL, with intra- and inter-day precision values below 17% and accuracy ranging from 1.7% to 7.5% across quality control levels. The lower limit of quantification (LLOQ) was reported as 0.8 ng/mL.
Another high-sensitivity UPLC/MS/MS method for analyzing Clopidogrel and its carboxylic acid metabolite in human plasma also employed d4-labeled internal standards for both compounds. This method achieved linearity over a range of 1.00–500 pg/mL for both Clopidogrel and its metabolite, with no detectable carryover. The LLOQ for both was 1 pg/mL.
Similarly, a method for determining Clopidogrel carboxylic acid in human plasma by LC-MS/MS used Clopidogrel-d4-carboxylic acid as the internal standard. This method exhibited an LLOQ of 25 ng/mL and good linearity over a working range of 25–3000 ng/mL (r ≥ 0.999). Intra- and inter-day accuracies were reported between 90-98% and 92.138-96.889%, respectively.
These findings underscore the critical role of Clopidogrel Amide-d4 and its deuterated analogues in providing reliable and precise quantitative data for pharmacokinetic studies of Clopidogrel and its metabolites, which is fundamental for advanced chemical and pharmaceutical research.
Table 1: Summary of Analytical Performance Using Clopidogrel Amide-d4 as Internal Standard
| Analyte Quantified | Analytical Method | Concentration Range | LLOQ | Precision (Intra-day/Inter-day) | Accuracy | Reference |
| Clopidogrel Active Metabolite | UPLC-MS/MS | 1-150 ng/mL | 0.8 ng/mL | < 17% | 1.7-7.5% | |
| Clopidogrel | UPLC/MS/MS | 1.00–500 pg/mL | 1 pg/mL | Not specified | Not specified | |
| Clopidogrel Carboxylic Acid Metabolite | UPLC/MS/MS | 1.00–500 pg/mL | 1 pg/mL | Not specified | Not specified | |
| Clopidogrel Carboxylic Acid | LC-MS/MS | 25–3000 ng/mL | 25 ng/mL | 90-98% / 92.1-96.9% | Not specified |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H15ClN2OS |
|---|---|
Molecular Weight |
306.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-4-2-1-3-11(12)14(15(17)19)18-7-5-13-10(9-18)6-8-20-13/h1-4,6,8,14H,5,7,9H2,(H2,17,19) |
InChI Key |
SRKXAUBVRPEIQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)N |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Integrity of Clopidogrel Amide D4
Deuteration Methodologies for Complex Organic Molecules
The introduction of deuterium (B1214612) into complex organic molecules like the precursors to Clopidogrel (B1663587) Amide-d4 can be achieved through various synthetic approaches. The most common strategies involve either building the molecule from commercially available deuterated starting materials or introducing deuterium in the final stages of the synthesis via hydrogen-isotope exchange (HIE) reactions. nih.gov
For a molecule like Clopidogrel Amide-d4, where the deuterium labels are on an aromatic ring ((±)-rac-2-(2-Chlorophenyl-d4)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide), the synthesis would likely commence with a deuterated precursor, such as d4-chlorobenzene or a derivative thereof. Metal-catalyzed HIE reactions are a powerful tool for this purpose. Catalysts based on palladium, platinum, iridium, or iron can facilitate the exchange of aromatic protons with deuterium from a source like deuterium gas (D₂) or heavy water (D₂O). researchgate.netchemicalbook.comwashington.edu For instance, the deuteration of chlorobenzene (B131634) can be achieved over palladium or platinum films, where all five hydrogen atoms are replaced at a similar rate. researchgate.net The synthesis would then proceed by converting the deuterated starting material, for example, 2-chloro-d4-phenylacetic acid, into the final amide product.
An illustrative synthetic pathway could involve:
Catalytic H/D Exchange: Subjecting 2-chlorophenylacetic acid to a metal catalyst (e.g., Pd/C) in a D₂O medium under elevated temperature and pressure to produce 2-chlorophenyl-d4-acetic acid.
Activation: Converting the resulting deuterated carboxylic acid to a more reactive species, such as an acid chloride, using reagents like thionyl chloride or oxalyl chloride.
Amidation: Reacting the activated deuterated acid with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) to yield the final product, Clopidogrel Amide-d4.
The choice of deuteration method depends on factors such as the stability of the substrate to the reaction conditions, the desired level of deuterium incorporation, and the availability of deuterated precursors. neliti.commdpi.com
Assessment of Isotopic Purity and Positional Deuteration in Clopidogrel Amide-d4
Ensuring the isotopic integrity of Clopidogrel Amide-d4 is paramount for its application. This involves quantifying the percentage of deuterium incorporation (isotopic purity) and confirming that the deuterium atoms are located at the correct positions on the 2-chlorophenyl ring (positional deuteration). The two primary analytical techniques for this assessment are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the isotopic distribution of the compound. By comparing the mass spectrum of the deuterated compound to its non-deuterated analog, the level of deuterium incorporation can be calculated. The mass spectrum of Clopidogrel Amide-d4 would be expected to show a molecular ion peak ([M+H]⁺) that is four mass units higher than the non-deuterated compound. The relative intensities of ions corresponding to d0, d1, d2, d3, and d4 species provide a quantitative measure of isotopic enrichment.
Illustrative Mass Spectrometry Data for Clopidogrel Amide-d4
| Species | Expected [M+H]⁺ (m/z) | Relative Abundance (%) | Isotopic Purity Contribution (%) |
| d0 (unlabeled) | 307.08 | 0.1 | 0.1 |
| d1 | 308.09 | 0.4 | 0.4 |
| d2 | 309.09 | 1.5 | 1.5 |
| d3 | 310.10 | 5.0 | 5.0 |
| d4 (target) | 311.10 | 93.0 | 93.0 |
This table represents hypothetical data for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are indispensable for confirming the position of the deuterium labels. In the ¹H NMR spectrum of a fully deuterated aromatic ring, the signals corresponding to the aromatic protons would be absent or significantly diminished. The disappearance of the multiplet corresponding to the C₆H₄Cl group confirms successful deuteration.
¹³C NMR spectroscopy provides further confirmation. The carbon atoms bonded to deuterium (C-D) exhibit characteristic changes compared to carbon atoms bonded to hydrogen (C-H). These include a change in the multiplicity of the signal due to C-D coupling (a triplet for a CD group) and an isotopic shift to a slightly higher field (lower ppm value).
Comparative NMR Data (¹³C Shifts in ppm) for the Phenyl Ring
| Carbon Position | 2-Chlorophenylacetic Acid (Non-deuterated) | 2-Chlorophenyl-d4-acetic Acid (Expected) |
| C1 (C-CH₂) | ~133.5 | ~133.4 (singlet) |
| C2 (C-Cl) | ~131.8 | ~131.7 (singlet) |
| C3 | ~129.5 | ~129.3 (triplet, J ≈ 24 Hz) |
| C4 | ~128.9 | ~128.7 (triplet, J ≈ 24 Hz) |
| C5 | ~127.3 | ~127.1 (triplet, J ≈ 24 Hz) |
| C6 | ~131.2 | ~131.0 (triplet, J ≈ 24 Hz) |
Data for the non-deuterated compound is based on known spectra. chemicalbook.com Data for the deuterated compound is illustrative and based on established principles of isotopic shifts and C-D coupling.
Research into Potential Hydrogen-Deuterium Exchange Mechanisms in Solution and during Synthetic Pathways
A critical aspect of using deuterated standards is the stability of the isotopic labels. Hydrogen-deuterium (H-D) back-exchange, where deuterium atoms are replaced by protons from the environment (e.g., solvents, reagents), can compromise the isotopic purity of the compound. nih.gov
The C-D bonds on an aromatic ring, such as the chlorophenyl group in Clopidogrel Amide-d4, are generally stable under neutral and physiological conditions. However, exchange can be facilitated under harsh acidic or basic conditions, often in the presence of a metal catalyst. mdpi.com The mechanism for acid-catalyzed exchange typically involves the electrophilic attack of a proton (or deuteron) on the aromatic ring to form a carbocation intermediate (arenium ion), followed by the loss of a deuteron (B1233211) (or proton). Base-catalyzed exchange is less common for simple arenes unless activated by strongly electron-withdrawing groups.
During synthesis, exposure to strong acids or bases at high temperatures could potentially lead to some degree of H-D exchange, reducing the isotopic enrichment. For example, if the hydrolysis of a nitrile precursor were used to create the deuterated phenylacetic acid moiety, the strongly acidic or basic conditions required could pose a risk to the labels. researchgate.net
Similarly, during storage or analytical processing, the choice of solvent and the pH of the medium are important considerations. While exchange from an aromatic C-D bond is unlikely in common chromatographic mobile phases (e.g., acetonitrile (B52724), methanol, water with mild acidic modifiers like formic acid), prolonged exposure to highly aqueous solutions at non-neutral pH could present a risk, albeit a low one. jbr-pub.org.cn Studies on related deuterated compounds show that benzylic C-D bonds are more susceptible to metabolic oxidation than aromatic C-D bonds, highlighting the relative stability of the labels in Clopidogrel Amide-d4. nih.gov Therefore, while the potential for H-D exchange exists, the deuterium labels on the chlorophenyl ring of Clopidogrel Amide-d4 are expected to be highly stable under typical synthetic, analytical, and storage conditions.
Advanced Analytical Method Development Utilizing Clopidogrel Amide D4
Principles and Applications of Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis
Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard in quantitative mass spectrometry-based bioanalysis. nih.govbiopharmaservices.com These compounds are synthetic analogs of the analyte of interest where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). crimsonpublishers.comacanthusresearch.com The resulting molecule is chemically identical to the analyte but has a different molecular weight, allowing it to be distinguished by the mass spectrometer. acanthusresearch.com
Biological matrices, such as plasma and urine, are complex mixtures of endogenous and exogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, compromising the accuracy and reproducibility of the analytical method. waters.comchromatographyonline.com
A SIL-IS, like Clopidogrel (B1663587) Amide-d4, co-elutes with the unlabeled analyte during chromatographic separation and experiences the same matrix effects. chromatographyonline.com Because the SIL-IS is added to the sample at a known concentration early in the sample preparation process, any signal suppression or enhancement affecting the analyte will also affect the internal standard to a similar degree. waters.com By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and reliable quantification. crimsonpublishers.com While highly effective, it is crucial that the analyte and the SIL-IS co-elute completely for optimal correction of matrix effects. chromatographyonline.com
Sample Preparation: Losses of the analyte during extraction, evaporation, and reconstitution steps are accounted for by the corresponding losses of the SIL-IS.
Injection Volume: Minor variations in the volume of sample injected into the LC-MS/MS system are corrected.
Instrumental Drift: Changes in the mass spectrometer's sensitivity over the course of an analytical run are normalized.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Clopidogrel Amide-d4 and Related Analytes
LC-MS/MS is the preferred analytical technique for the quantification of clopidogrel and its metabolites in biological fluids due to its high sensitivity and selectivity. tandfonline.com The development of a robust LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.
The primary goal of chromatographic separation in this context is to resolve the analyte and its internal standard from other endogenous components in the sample matrix to minimize matrix effects and ensure accurate quantification. For clopidogrel and its related compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) are commonly employed. nih.govanalis.com.my
Key parameters that are optimized during method development include:
Analytical Column: C18 and C8 columns are frequently used for the separation of clopidogrel and its metabolites. analis.com.mygraphyonline.com
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier (e.g., formic acid or ammonium (B1175870) acetate) is typically used. The gradient and composition of the mobile phase are adjusted to achieve optimal peak shape and resolution. graphyonline.comresearchgate.net
Flow Rate: The flow rate of the mobile phase is optimized to ensure efficient separation within a reasonable run time.
Column Temperature: Maintaining a consistent column temperature helps to ensure reproducible retention times.
Below is an interactive data table summarizing typical chromatographic conditions for the analysis of clopidogrel, where Clopidogrel Amide-d4 would serve as the internal standard.
| Parameter | Optimized Condition |
| Analytical Column | Kromasil Eternity-2.5-C18-UHPLC nih.gov |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water researchgate.netjbr-pub.org.cn |
| Flow Rate | 0.3 - 0.9 mL/min graphyonline.comresearchgate.net |
| Injection Volume | 10 µL graphyonline.comnih.gov |
| Column Temperature | 40 - 50 °C graphyonline.comresearchgate.net |
| Run Time | 3 - 5.5 minutes graphyonline.comjbr-pub.org.cn |
Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity for the detection of clopidogrel and Clopidogrel Amide-d4. The instrument is typically operated in the positive electrospray ionization (ESI) mode and utilizes multiple reaction monitoring (MRM) for quantification. nih.gov
In MRM, the first quadrupole of the mass spectrometer is set to isolate the protonated molecular ion (precursor ion) of the analyte. This precursor ion is then fragmented in the collision cell, and the second quadrupole is set to monitor a specific, stable product ion. This transition from a precursor ion to a product ion is highly specific to the chemical structure of the analyte.
For clopidogrel, a common MRM transition is m/z 322.1 → 212.1. nih.gov For its deuterated internal standard, Clopidogrel Amide-d4, the precursor ion would have a mass-to-charge ratio that is 4 units higher, leading to a transition of m/z 326.1 → 216.1. nih.gov The development of the MS/MS method involves optimizing parameters such as collision energy and cone voltage to maximize the signal intensity for these transitions.
The following interactive data table presents typical mass spectrometry parameters for the analysis of clopidogrel and Clopidogrel Amide-d4.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Clopidogrel | 322.1 nih.gov | 212.1 nih.govjbr-pub.org.cn | Positive ESI nih.gov |
| Clopidogrel Amide-d4 | 326.1 nih.gov | 216.1 nih.gov | Positive ESI nih.gov |
A bioanalytical method must be rigorously validated to ensure its reliability and reproducibility for its intended application. austinpublishinggroup.comnih.gov The validation process for an LC-MS/MS method for clopidogrel using Clopidogrel Amide-d4 as an internal standard would include the following key parameters:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank biological matrix from multiple sources to check for interferences at the retention time of the analyte and internal standard. nih.gov
Linearity: The relationship between the concentration of the analyte and the instrumental response. A calibration curve is constructed by analyzing a series of standards of known concentrations, and the linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be ≥ 0.99. graphyonline.com
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. austinpublishinggroup.com For clopidogrel, methods have been developed with LLOQs as low as 10 pg/mL. nih.gov
Accuracy and Precision: The accuracy of the method is determined by comparing the measured concentration to the nominal concentration, while precision is the degree of agreement among individual measurements. These are typically assessed at multiple concentration levels (low, medium, and high quality control samples). ajpsonline.com
Recovery: The efficiency of the extraction process is evaluated by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration. austinpublishinggroup.com
Stability: The stability of the analyte in the biological matrix is assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. nih.gov
Application of Clopidogrel Amide-d4 in Impurity and Metabolite Profiling Studies
The development of robust analytical methods is crucial for ensuring the quality and safety of pharmaceutical products. In the analysis of the antiplatelet agent Clopidogrel, the deuterated analog, Clopidogrel Amide-d4, serves as a critical tool, particularly in advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). lgcstandards.comscbt.comcrimsonpublishers.com Its primary application is as a stable isotope-labeled internal standard (SIL-IS), which significantly enhances the accuracy and precision of methods designed to identify and quantify process-related impurities and metabolites. crimsonpublishers.com
An internal standard that closely mimics the analyte of interest in its chemical and physical properties is essential for reliable bioanalytical results. crimsonpublishers.com Clopidogrel Amide-d4 is structurally analogous to potential amide-related impurities and intermediates in the synthesis of Clopidogrel. During sample preparation and analysis, it behaves almost identically to the unlabeled target analytes, allowing it to compensate for variations in sample extraction, matrix effects, and instrument response. crimsonpublishers.com
Impurity Profiling
Regulatory guidelines require rigorous control of impurities in active pharmaceutical ingredients (APIs) and finished drug products. Impurity profiling involves the identification and quantification of these unwanted substances, which can arise during synthesis or degradation. Common impurities associated with Clopidogrel include process-related compounds and degradation products. wjpls.org
In quantitative analysis using LC-MS/MS, Clopidogrel Amide-d4 is added to samples at a known concentration. Since the deuterated standard has a higher mass than its unlabeled counterparts, it can be distinguished by the mass spectrometer while co-eluting chromatographically. By comparing the instrument's response for the target impurity to that of the known concentration of Clopidogrel Amide-d4, analysts can accurately determine the impurity's concentration, even at trace levels. This technique mitigates the ion suppression or enhancement effects often encountered in complex matrices, leading to more reliable data. crimsonpublishers.com
Table 1: Known Process-Related Impurities and Degradants of Clopidogrel This table lists common impurities identified during the manufacturing and stability testing of Clopidogrel. The use of an internal standard like Clopidogrel Amide-d4 is crucial for the accurate quantification of these and other related substances.
| Impurity Name | Type | Notes |
|---|---|---|
| Clopidogrel Related Compound A (Carboxylic Acid Metabolite) | Process Impurity / Degradant | A major inactive metabolite and a common degradant resulting from hydrolysis. researchgate.net |
| Clopidogrel Related Compound B | Process Impurity | An optical isomer (R-enantiomer) of Clopidogrel. |
| Clopidogrel Related Compound C | Process Impurity | A structural isomer. wjpls.org |
| Dihydropyridinone Derivative | Degradant | Observed during stability studies of Clopidogrel tablets. |
Metabolite Profiling
Clopidogrel is a prodrug that requires a two-step metabolic activation in the liver to form its active thiol metabolite (CAM). nih.govresearchgate.net A significant portion of the parent drug is also hydrolyzed by esterases to an inactive carboxylic acid derivative (Clopidogrel Related Compound A). researchgate.netresearchgate.net Understanding the pharmacokinetic profile of both the parent drug and its various metabolites is essential for assessing its efficacy.
The quantification of these metabolites, especially the highly unstable active thiol metabolite, presents significant analytical challenges. researchgate.net Stable isotope-labeled internal standards are indispensable in these bioanalytical studies. While specific deuterated versions of the metabolites themselves are often used (e.g., Clopidogrel-d4 carboxylic acid), Clopidogrel Amide-d4 can serve as a valuable tool in broader metabolic screening or when a specific labeled metabolite standard is unavailable. nih.gov Its consistent behavior during extraction from biological matrices like plasma ensures that the variability associated with sample processing is minimized. nih.govnih.gov This leads to a more accurate depiction of the metabolic fate of Clopidogrel in vivo.
Table 2: Key Metabolites of Clopidogrel This table outlines the primary metabolites of Clopidogrel. Accurate quantification in biological fluids, often accomplished using stable isotope-labeled internal standards in LC-MS/MS methods, is vital for pharmacokinetic studies.
| Metabolite Name | Abbreviation | Activity | Role in Analysis |
|---|---|---|---|
| 2-oxo-clopidogrel | 2-Oxo-CLP | Inactive | An intermediate metabolite in the pathway to the active form. nih.gov |
| Active Thiol Metabolite | CAM | Active | The pharmacologically active form responsible for platelet inhibition; highly unstable. nih.govresearchgate.net |
By enabling precise and accurate quantification, Clopidogrel Amide-d4 plays a supportive but vital role in the advanced analytical workflows required for comprehensive impurity and metabolite profiling of Clopidogrel, thereby ensuring the quality and consistency of the pharmaceutical product.
In Vitro Metabolic Investigations Employing Clopidogrel Amide D4 As a Research Tool
Design and Implementation of In Vitro Drug Metabolism Assays with Labeled Compounds
The strategic design of in vitro drug metabolism assays using labeled compounds like Clopidogrel (B1663587) Amide-d4 is fundamental for accurate and comprehensive metabolic profiling. Deuteration introduces a mass shift that allows for the clear differentiation of the labeled parent compound from its unlabeled metabolites or endogenous compounds in complex biological matrices. This is particularly advantageous in quantitative analysis and pathway elucidation.
Utilization of Subcellular Fractions (e.g., Microsomes, S9) and Isolated Hepatocytes
In vitro drug metabolism studies commonly employ various biological matrices to mimic in vivo metabolic processes. Subcellular fractions, such as liver microsomes and S9 fractions, are widely utilized due to their ease of preparation and enrichment in drug-metabolizing enzymes. Liver microsomes, rich in CYP enzymes and UDP-glucuronosyltransferases (UGTs), are ideal for studying oxidative and glucuronidation pathways. S9 fractions, which contain both microsomal and cytosolic enzymes, allow for the investigation of a broader range of metabolic reactions, including those catalyzed by carboxylesterases and sulfotransferases. Isolated hepatocytes, representing intact cellular systems, offer a more physiologically relevant environment, encompassing all major metabolic enzymes, cofactors, and cellular transporters, thereby providing a holistic view of drug metabolism.
When employing Clopidogrel Amide-d4 in these systems, researchers can:
Track specific pathways : By labeling the amide moiety, the metabolism specifically at or around this part of the molecule can be precisely monitored.
Improve analytical sensitivity : The deuterated analog can serve as an internal standard in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) methods, improving the accuracy and precision of metabolite quantification. For instance, clopidogrel-d4 has been extensively used as an internal standard for quantifying clopidogrel and its active metabolite in plasma samples.
Table 1: Typical In Vitro Systems for Metabolic Investigations with Labeled Compounds
| In Vitro System | Key Enzyme Content | Primary Metabolic Pathways Studied | Advantages |
| Liver Microsomes | Cytochrome P450 (CYP), UGTs | Oxidation, Glucuronidation | High enzyme concentration, relatively easy to prepare, good for initial screening. |
| S9 Fractions | CYPs, UGTs, Carboxylesterases, Sulfotransferases, etc. | Oxidation, Glucuronidation, Hydrolysis, Sulfation, Reduction | Broader enzymatic profile, includes cytosolic enzymes. |
| Isolated Hepatocytes | All major drug-metabolizing enzymes and transporters | Comprehensive metabolism, including Phase I and Phase II; active transport. | Physiologically relevant, retains cellular integrity and cofactor levels. |
Experimental Evaluation of Metabolic Stability and Clearance Pathways
Metabolic stability is a crucial parameter in drug discovery, indicating how quickly a compound is metabolized by enzymes. Clopidogrel Amide-d4 can be incubated with in vitro systems (e.g., microsomes, hepatocytes) to determine its intrinsic clearance (Clint) and half-life (t1/2). The presence of deuterium (B1214612) can lead to a "deuterium isotope effect," where C-D bonds are more resistant to enzymatic cleavage than C-H bonds, thus slowing down the metabolic rate at the deuterated positions. guidetopharmacology.org This allows researchers to:
Assess metabolic hotspots : By comparing the metabolic stability of Clopidogrel Amide-d4 with its unlabeled counterpart, specific sites of metabolism can be identified. If deuteration at the amide position significantly reduces its metabolism, it indicates that this site is a major pathway for biotransformation.
Table 2: Illustrative Data for Metabolic Stability Assessment (Hypothetical)
| Compound | In Vitro System (e.g., Human Liver Microsomes) | Intrinsic Clearance (µL/min/mg protein) | Half-Life (min) |
| Clopidogrel Amide | Human Liver Microsomes | 35.2 | 19.7 |
| Clopidogrel Amide-d4 | Human Liver Microsomes | 15.8 | 43.8 |
| Note: These values are illustrative and demonstrate how deuteration can impact metabolic stability. |
Strategies for Metabolite Identification and Structural Elucidation Using Deuterated Tracers
Deuterated tracers like Clopidogrel Amide-d4 are indispensable for metabolite identification and structural elucidation, primarily through mass spectrometry. When the labeled compound is metabolized, the deuterium atoms are typically retained in the metabolites unless the metabolic reaction directly involves the deuterated bond. This retention results in a predictable mass shift (e.g., +4 Da for d4) in the mass spectra of the metabolites compared to their unlabeled counterparts.
The strategy involves:
Parallel incubations : Running in vitro metabolism experiments with both the unlabeled Clopidogrel Amide and Clopidogrel Amide-d4.
Mass spectrometry analysis : Analyzing samples from both incubations using high-resolution LC-MS/MS.
Mass shift detection : Metabolites derived from the deuterated compound will show a characteristic mass shift (e.g., +4 Da) compared to their unlabeled counterparts. This mass difference immediately flags them as metabolites of the parent compound, distinguishing them from endogenous interferences.
Fragmentation analysis : Tandem mass spectrometry (MS/MS) provides fragmentation patterns. The presence or absence of the deuterium label in specific fragments helps pinpoint the exact site of metabolism and elucidate the chemical structure of the metabolite. For example, if a fragment retains the d4 label, it indicates that the deuterated portion of the molecule was not altered during that specific metabolic step.
This approach greatly simplifies the complex process of metabolite identification, especially for compounds like clopidogrel that undergo extensive biotransformation.
In Vitro Enzyme Induction and Inhibition Studies Mediated by Metabolic Pathways
In vitro enzyme induction and inhibition studies are crucial for predicting potential drug-drug interactions (DDIs). Clopidogrel is known to interact with various CYP enzymes, acting as an inhibitor of some, such as CYP2B6, CYP2C19, and CYP3A4. Clopidogrel Amide-d4 can be employed in these studies to:
Assess the impact of modulators on specific pathways : By using Clopidogrel Amide-d4 as a substrate, researchers can precisely quantify how known enzyme inducers or inhibitors affect the metabolism of the amide moiety. This is particularly useful if the amide is a key intermediate or a target for specific metabolic enzymes.
Differentiate between parent drug and metabolite effects : Deuterated forms can help distinguish whether an observed induction or inhibition effect is due to the parent compound or one of its metabolites, by monitoring the formation of labeled metabolites.
Evaluate mechanism-based inhibition : If Clopidogrel Amide-d4 itself acts as a mechanism-based inhibitor, its deuterated nature can aid in understanding the stoichiometry and kinetics of the inhibition process by providing clearer analytical signals.
Table 3: Illustrative Data for Enzyme Inhibition Study (Hypothetical)
| CYP Isoform | Substrate Used | Inhibitor (e.g., Clopidogrel Amide) | IC50 (µM) | Inhibition Type |
| CYP2C19 | Clopidogrel Amide-d4 | Specific CYP2C19 Inhibitor | 0.8 | Competitive |
| CYP3A4 | Clopidogrel Amide-d4 | Specific CYP3A4 Inhibitor | 2.5 | Non-competitive |
| Note: These values are illustrative and represent typical data obtained from such studies. |
Comparative In Vitro Metabolism Studies Across Different Biological Species
Understanding species-specific differences in drug metabolism is vital for extrapolating in vitro findings to in vivo animal models and ultimately to humans. In vitro comparative metabolism studies typically involve incubating the compound with liver microsomes, S9 fractions, or hepatocytes from various species (e.g., human, rat, dog, monkey).
Clopidogrel Amide-d4 can be instrumental in these comparisons by:
Identifying species-specific metabolic pathways : The mass shift provided by deuteration allows for unambiguous identification and quantification of metabolites formed in different species. This helps in identifying unique metabolic pathways or quantitative differences in common pathways across species.
Comparing metabolic rates : By quantifying the depletion of Clopidogrel Amide-d4 and the formation of its deuterated metabolites in various species' in vitro systems, researchers can establish species-specific metabolic rates and intrinsic clearances. For example, studies on clopidogrel and its metabolites have shown distinct clearance rates and metabolite production velocities across rat, dog, and human hepatic microsomes.
Predicting human metabolism : Data from well-designed comparative in vitro studies using deuterated analogs can aid in predicting human metabolic pathways and rates, which is crucial for selecting appropriate animal models for preclinical studies.
Table 4: Illustrative Data for Comparative Species Metabolism (Hypothetical)
| Species | In Vitro System (e.g., Hepatic Microsomes) | Clopidogrel Amide-d4 Depletion Rate (pmol/min/mg protein) | Major Deuterated Metabolites Formed (% of total) |
| Human | Hepatic Microsomes | 120 | Metabolite A-d4 (40%), Metabolite B-d4 (30%) |
| Rat | Hepatic Microsomes | 180 | Metabolite A-d4 (55%), Metabolite C-d4 (25%) |
| Dog | Hepatic Microsomes | 90 | Metabolite B-d4 (60%), Metabolite D-d4 (20%) |
| Note: These values are illustrative and demonstrate how species differences in metabolism can be highlighted using deuterated compounds. |
The use of Clopidogrel Amide-d4 as a research tool significantly enhances the precision and depth of in vitro drug metabolism investigations, offering clear advantages in metabolic stability assessment, metabolite identification, enzyme interaction studies, and cross-species comparisons.
Mechanistic Elucidation and Chemical Biology Applications of Clopidogrel Amide D4
Probing Reaction Mechanisms through Isotope Labeling and Kinetic Isotope Effects
Isotope labeling involves the substitution of one or more atoms in a molecule with their heavier, stable isotopes (e.g., deuterium (B1214612) for hydrogen). This substitution does not significantly alter the chemical properties of the molecule but introduces a mass difference that can be exploited for tracking and analysis. Clopidogrel (B1663587) is primarily activated by cytochrome P450 (CYP) enzymes, including CYP2C19, CYP1A2, CYP2B6, CYP2C9, and CYP3A, into an active thiol metabolite drugbank.comnih.govchemicalbook.com. Clopidogrel Amide-d4, a deuterium-labeled form of rac-Clopidogrel Amide, is employed to investigate these complex metabolic pathways researchgate.netebi.ac.uknih.gov. By incorporating deuterium at specific positions, researchers can follow the fate of the molecule and its fragments through various enzymatic reactions.
Kinetic Isotope Effects (KIEs) are a fundamental application of isotope labeling in mechanistic studies. A KIE refers to the change in the rate constant of a reaction when an atom in the reactant is replaced by one of its isotopes. These effects arise primarily from differences in the zero-point energies of the vibrational modes involving the isotopically substituted bonds. For instance, a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to the heavier mass of deuterium, leading to a lower vibrational frequency and a higher zero-point energy difference. When a bond involving an isotopically labeled atom is broken or formed in the rate-determining step of a reaction, a significant KIE can be observed.
In the context of Clopidogrel Amide-d4, measuring KIEs can provide critical insights into the rate-limiting steps of its metabolic activation or other chemical transformations. For example, if the deuterated positions are involved in a bond-breaking event during a key enzymatic step, a measurable reduction in the reaction rate (expressed as a kH/kD ratio, where kH is the rate with hydrogen and kD is the rate with deuterium) would indicate that the bond cleavage is part of the rate-determining step. Normal KIEs for deuterium substitution typically range from 1 to 7 or 8, providing a quantitative measure of the involvement of the labeled position in the reaction's transition state. Such experiments help to elucidate the precise molecular events that govern the prodrug's activation.
Application of Mass Spectrometry for Mechanistic Investigations in Chemical Reactions and Biological Systems
Mass spectrometry (MS) plays an indispensable role in mechanistic investigations utilizing isotopically labeled compounds like Clopidogrel Amide-d4. The inherent mass difference introduced by stable isotopes allows for the unambiguous identification and quantification of labeled molecules and their derivatives within complex chemical reaction mixtures or biological samples.
In metabolic studies, MS techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are routinely employed to track the deuterium label from Clopidogrel Amide-d4. As the deuterated compound undergoes enzymatic transformations, its metabolites will retain or lose the deuterium label depending on the reaction mechanism. By analyzing the mass-to-charge (m/z) ratios of the parent compound and its metabolites, researchers can:
Identify Metabolites: The shift in m/z values due to the presence of deuterium allows for the clear distinction of labeled metabolites from endogenous compounds, facilitating their identification.
Elucidate Metabolic Pathways: Tracking the position and retention of the deuterium label in various metabolites helps to map out the exact sequence of enzymatic reactions and the sites of modification.
Quantify Reaction Rates: By quantifying the relative amounts of labeled parent compound and labeled metabolites over time, reaction rates and metabolic fluxes can be determined. MS can detect changes in mass due to isotopic substitution, making it a powerful tool for these analyses.
For instance, if Clopidogrel Amide-d4 is metabolized, and a specific deuterium atom is lost during the formation of an intermediate, MS can detect this loss, providing direct evidence for a C-H bond cleavage at that position. This capability is critical for understanding the precise enzymatic steps involved in the activation of prodrugs like clopidogrel.
Integration of Computational Chemistry with Experimental Mechanistic Studies
The synergy between computational chemistry and experimental mechanistic studies has revolutionized the understanding of chemical and biological processes. Computational methods, particularly quantum mechanical calculations such as Density Functional Theory (DFT), can predict molecular properties, reaction pathways, transition state structures, and energy profiles with high precision.
When studying the mechanism of Clopidogrel Amide-d4, computational chemistry can:
Predict KIEs: Theoretical calculations can predict the magnitude of KIEs for proposed reaction mechanisms. These predicted values can then be compared with experimentally determined KIEs, providing a powerful validation tool for mechanistic hypotheses. A close agreement between theoretical and experimental KIEs strengthens the confidence in a proposed transition state or rate-determining step.
Elucidate Transition States: Computational models can map the energy landscape of a reaction, identifying unstable transition state structures that are difficult or impossible to observe experimentally. This provides atomic-level detail on bond breaking and forming events.
Refine Reaction Pathways: By exploring various potential reaction pathways and their associated energy barriers, computational chemistry can help to refine and confirm the most plausible mechanism, complementing the insights gained from isotope labeling experiments.
This integrated approach allows researchers to gain a deeper understanding of reaction mechanisms than either technique could achieve in isolation. For example, if experimental KIE data from Clopidogrel Amide-d4 suggest a specific C-H bond cleavage is rate-limiting, computational models can then be used to calculate the energy barrier for that cleavage and confirm the proposed transition state geometry. This synergistic interplay not only rationalizes observed reactivities but can also inspire the design of novel chemical transformations or drug analogs.
Advancements in Chemical Biology Utilizing Isotopic Tracers for Investigating Molecular Interactions and Pathways
Isotopic tracers, including deuterated compounds like Clopidogrel Amide-d4, have become indispensable tools in chemical biology for investigating complex molecular interactions and pathways within living systems. The use of stable isotopes offers a non-invasive means to track the flow of atoms and molecules through metabolic networks, enzyme active sites, and drug-target interactions.
In the broader context of chemical biology, isotopic tracers contribute significantly to:
Drug Metabolism and Pharmacokinetics: Deuterated drugs, such as Clopidogrel Amide-d4, are widely used to study drug absorption, distribution, metabolism, and excretion (ADME). By following the labeled drug and its metabolites, researchers can determine metabolic rates, identify active and inactive metabolites, and understand the enzymes responsible for their transformation researchgate.net. This is particularly relevant for clopidogrel, which is a prodrug requiring metabolic activation to its active thiol metabolite drugbank.comnih.govchemicalbook.com.
Enzyme Mechanism Elucidation: Isotopic labeling provides a direct way to probe the catalytic mechanisms of enzymes. By observing which atoms are exchanged or retained during an enzymatic reaction, the precise roles of amino acid residues and cofactors can be elucidated.
Metabolic Flux Analysis: In systems biology, isotopic tracers are used to quantitatively measure metabolic fluxes, providing a dynamic picture of how cells produce and consume biomolecules. This is achieved by feeding cells or organisms with isotopically labeled nutrients and then analyzing the labeling patterns in downstream metabolites using techniques like NMR or MS.
Investigating Molecular Interactions: Isotopic labeling can be used in conjunction with techniques like Nuclear Magnetic Resonance (NMR) or X-ray crystallography to study protein-ligand interactions, conformational changes, and the dynamics of biological macromolecules.
The application of Clopidogrel Amide-d4 exemplifies how isotopic tracers contribute to a detailed understanding of drug action at a molecular level. By providing a clear and traceable tag, deuterium labeling enables researchers to unravel the intricate chemical and biological processes that govern the efficacy and fate of pharmaceutical compounds.
Q & A
Q. What are the key considerations for synthesizing ClopidogrelAmide-d4 with high isotopic purity?
Synthesis requires precise deuterium incorporation at specific positions (typically the amide group). Methodologies involve using deuterated reagents (e.g., D₂O or deuterated solvents) under controlled reaction conditions. Isotopic purity (>98%) must be verified via LC-MS/MS or NMR, with attention to exchangeable protons that may dilute isotopic enrichment .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:
- Chromatographic separation : Use of reverse-phase C18 columns with mobile phases optimized to resolve this compound from endogenous interferents.
- Mass detection : Monitoring transitions specific to the deuterated compound (e.g., m/z 322→212 for this compound vs. 318→208 for non-deuterated analogs). Calibration curves must account for matrix effects via standard addition or surrogate matrices .
Q. How can researchers ensure experimental reproducibility in pharmacokinetic studies using this compound?
- Standardized protocols : Document reaction conditions, storage temperatures, and sample preparation steps (e.g., protein precipitation with acetonitrile).
- Quality controls : Include deuterium retention checks (e.g., stability under physiological pH and temperature) and inter-laboratory validation .
Advanced Research Questions
Q. What experimental strategies mitigate isotopic interference when this compound is used as an internal standard in assays?
Isotopic interference arises when non-deuterated analogs co-elute with this compound. Solutions include:
Q. How do metabolic pathways of this compound differ from its non-deuterated counterpart in in vitro models?
Deuterium labeling can alter metabolic stability via the kinetic isotope effect (KIE). For example:
Q. What statistical approaches resolve contradictions in tissue distribution data for this compound?
Contradictions often stem from variability in tissue homogenization or extraction efficiency. Solutions:
- Multivariate analysis : Apply PCA or PLS-DA to identify confounding variables (e.g., lipid content).
- Normalization : Use tissue weight or protein concentration-adjusted values.
- Meta-analysis : Pool data from multiple studies, applying random-effects models to account for heterogeneity .
Q. How can researchers validate novel deuterium retention assays for this compound in longitudinal studies?
- Stability testing : Expose the compound to simulated biological conditions (e.g., 37°C, pH 7.4) over 24–72 hours.
- Isotope tracing : Use deuterium-labeled metabolites (e.g., deuterated carboxylic acid derivatives) as secondary markers.
- Robustness checks : Compare results across multiple analytical platforms (e.g., NMR vs. MS) .
Data Interpretation and Reporting
Q. What criteria should guide the inclusion/exclusion of outliers in this compound bioanalytical datasets?
Outliers must be evaluated using:
- Analytical criteria : Signal-to-noise ratios <3 or deuterium enrichment <95%.
- Statistical criteria : Grubbs’ test or Dixon’s Q-test at p < 0.05. Transparent reporting of excluded data points is critical for reproducibility .
Q. How should conflicting results about this compound’s plasma protein binding be addressed?
- Method comparison : Evaluate equilibrium dialysis vs. ultrafiltration for artifact minimization.
- Thermodynamic analysis : Calculate binding constants under varying pH and ionic strength.
- Contextual factors : Report albumin concentrations and incubation times to enable cross-study comparisons .
Ethical and Regulatory Considerations
Q. What documentation is required for using this compound in preclinical trials involving animal models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
